molecular formula C12H12O B6228273 (1-methylnaphthalen-2-yl)methanol CAS No. 96437-12-6

(1-methylnaphthalen-2-yl)methanol

Cat. No.: B6228273
CAS No.: 96437-12-6
M. Wt: 172.2
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Description

(1-Methylnaphthalen-2-yl)methanol is an organic compound belonging to the class of naphthalene derivatives It features a naphthalene ring system with a methyl group at the first position and a hydroxymethyl group at the second position

Properties

CAS No.

96437-12-6

Molecular Formula

C12H12O

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methylnaphthalen-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylnaphthalene.

    Formylation: The first step involves the formylation of 1-methylnaphthalene to produce 1-methyl-2-naphthaldehyde. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: The resulting 1-methyl-2-naphthaldehyde is then reduced to this compound. Common reducing agents for this step include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, cost, and safety. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-Methylnaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 1-methyl-2-naphthaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to 1-methyl-2-naphthylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products:

    Oxidation: 1-Methyl-2-naphthaldehyde

    Reduction: 1-Methyl-2-naphthylmethane

    Substitution: Various esters and ethers depending on the substituent introduced

Scientific Research Applications

(1-Methylnaphthalen-2-yl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is utilized in the production of advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (1-methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring system may also interact with hydrophobic regions of proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

    1-Methylnaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-Methylnaphthalene: Has the methyl group at a different position, leading to different chemical properties and reactivity.

    1-Naphthalenemethanol: Lacks the methyl group, affecting its hydrophobicity and interactions with other molecules.

Uniqueness: (1-Methylnaphthalen-2-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the naphthalene ring. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications.

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